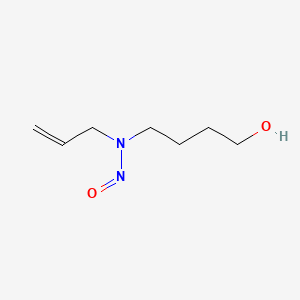

4-Hydroxybutyl-(2-propenyl)nitrosamine

Description

Contextualization of N-Nitrosamines in Chemical Research

N-nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. pjoes.com Their prominence in chemical research stems significantly from the carcinogenic properties exhibited by many members of this family. researchgate.net The initial discovery of the carcinogenicity of N-nitrosodimethylamine (NDMA) in rats in 1956 sparked extensive investigation into other nitrosamine (B1359907) compounds. sigmaaldrich.com This research has revealed that N-nitrosamines are potent carcinogens in numerous animal species, leading to the reasonable anticipation that they may also be carcinogenic to humans. nih.gov

The mechanism of their carcinogenicity generally involves metabolic activation by cytochrome P450 enzymes. nih.gov This process, often through α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate electrophilic species capable of alkylating DNA. nih.gov This interaction with genetic material is a critical step in the initiation of carcinogenesis. researchgate.net Consequently, N-nitrosamines are frequently utilized in experimental cancer research as model carcinogens to induce tumor formation in laboratory animals, thereby facilitating the study of carcinogenesis and the evaluation of potential chemopreventive agents. nih.govcancer.gov

Significance of 4-Hydroxybutyl-(2-propenyl)nitrosamine within N-Nitrosamine Studies

This compound, also known as N-Allyl-N-(4-hydroxybutyl)nitrosamine, holds a specific position within the vast field of N-nitrosamine research. Its chemical structure, featuring both a hydroxylated butyl chain and an unsaturated allyl group, makes it an interesting subject for comparative toxicological and metabolic studies. The presence of the allyl group, in particular, introduces a site of unsaturation, which can influence its metabolic fate and biological activity compared to its saturated analogues.

Research on this compound is often contextualized by studies of the well-known bladder carcinogen, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govtcichemicals.com The structural similarity allows for investigations into how modifications, such as the introduction of a double bond in the propenyl group, affect the organ-specificity and potency of carcinogenesis. The study of such analogues helps to elucidate the structure-activity relationships within the N-nitrosamine class, providing valuable insights into the molecular determinants of their carcinogenic potential. researchgate.net

Historical Perspective of this compound Research

The investigation of N-nitrosamines as a significant class of chemical carcinogens began in earnest in the mid-20th century. sigmaaldrich.com Early research in the 1960s and 1970s focused on a wide array of N-nitroso compounds to understand their carcinogenic effects in different animal models. umn.edu While specific early studies focusing solely on this compound are not extensively documented in readily available literature, research on analogous structures provides a historical context.

Studies on the metabolism of N-nitrosamines, a key to understanding their mechanism of action, gained momentum in the late 1970s and early 1980s. Research on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its analogues during this period was pivotal in establishing the role of metabolic activation in bladder carcinogenesis. umn.edu Investigations into the metabolic fate of various BBN homologues helped to build a broader understanding of how different alkyl and functional groups influence the carcinogenic process. It is within this context of comparative carcinogenesis and metabolism that this compound likely first became a subject of scientific inquiry, valued for the structural variation it provided in elucidating the complex mechanisms of N-nitrosamine-induced cancer.

Structure

3D Structure

Properties

CAS No. |

61424-17-7 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

N-(4-hydroxybutyl)-N-prop-2-enylnitrous amide |

InChI |

InChI=1S/C7H14N2O2/c1-2-5-9(8-11)6-3-4-7-10/h2,10H,1,3-7H2 |

InChI Key |

DGLIVTKBJCECAC-UHFFFAOYSA-N |

SMILES |

C=CCN(CCCCO)N=O |

Canonical SMILES |

C=CCN(CCCCO)N=O |

Other CAS No. |

61424-17-7 |

Synonyms |

4-hydroxybutyl-(2-propenyl)nitrosamine HBPN |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways of 4 Hydroxybutyl 2 Propenyl Nitrosamine

De Novo Synthesis Strategies for 4-Hydroxybutyl-(2-propenyl)nitrosamine

De novo synthesis involves the construction of the target molecule from simpler chemical precursors that are not derived from its natural formation pathway. This typically involves a two-step process: the synthesis of the secondary amine precursor, followed by a nitrosation reaction.

Methodologies for Preparing Hydroxyalkyl-Nitrosamine Precursors

The direct precursor to this compound is the secondary amine, N-(4-hydroxybutyl)prop-2-en-1-amine. While specific literature detailing the synthesis of this exact precursor is scarce, its preparation would follow established organic chemistry principles for synthesizing unsymmetrical secondary amines.

A common method involves the N-alkylation of a primary amine. For instance, allylamine (2-propenylamine) could be reacted with a 4-halo-1-butanol, such as 4-bromo-1-butanol, under basic conditions. The base neutralizes the hydrogen halide byproduct, driving the reaction to form the desired secondary amine.

An analogous synthesis has been described for a related amine, γ-butenyl(β-propenyl)amine, which was prepared from allylamine and 1-Bromo-4-butene . This confirms the viability of this synthetic approach for creating the carbon backbone of the required precursor.

Nitrosation Reaction Conditions and Yield Optimization

The conversion of a secondary amine precursor to its corresponding nitrosamine (B1359907) is achieved through nitrosation. This reaction typically involves an electrophilic attack on the unprotonated amine by a nitrosating agent europa.eu. The most common laboratory and industrial nitrosating agent is nitrous acid (HNO₂), which is generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) under acidic conditions nih.govresearchgate.net.

The general reaction is: R₂NH + HNO₂ → R₂N-N=O + H₂O

Several factors influence the rate and yield of the nitrosation reaction. The reaction is typically performed in an aqueous solution at cooled temperatures (e.g., 5-10°C) to control the exothermic reaction and the stability of nitrous acid researchgate.net. The nucleophilicity of the amine and the reactivity of the nitrosating agent are key determinants of the reaction rate nih.gov. While strong acidic conditions are needed to generate the active nitrosating species, very low pH can protonate the amine, rendering it unreactive nih.gov.

| Parameter | Typical Condition/Reagent | Rationale | Citation |

|---|---|---|---|

| Nitrosating Agent Source | Sodium Nitrite (NaNO₂) | Common, inexpensive, and effective precursor to nitrous acid. | nih.govresearchgate.net |

| Reaction Medium | Aqueous Acid (e.g., HCl) | Generates the active nitrosating agent (N₂O₃) from nitrite. | researchgate.net |

| Temperature | Low (e.g., 5-10°C) | Controls reaction rate and stability of nitrous acid. | researchgate.net |

| pH | Mildly Acidic (Optimal ~3.4) | Balances the formation of the nitrosating agent with the availability of the unprotonated amine. | europa.eu |

Comparative Analysis of Synthetic Routes for Analogues

The synthesis of nitrosamines generally follows the precursor formation and nitrosation pathway. For N-alkyl-N-(hydroxy- or oxo-alkyl) nitrosamines, the primary variation lies in the construction of the secondary amine precursor. For example, the synthesis of the well-studied analogue N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) would start from butylamine and a 4-halobutanol or by reductive amination of butyraldehyde with 4-aminobutanol.

The synthesis of the this compound precursor via the reaction of allylamine and a 4-halobutanol is comparable. Both routes rely on standard nucleophilic substitution to form the C-N bond. The choice of starting materials is dictated by the desired alkyl and hydroxyalkyl groups on the final nitrosamine product. The subsequent nitrosation step is highly conserved across the synthesis of most simple dialkyl nitrosamines.

Endogenous and Exogenous Formation Mechanisms of this compound

The formation of this nitrosamine is significantly linked to the nitrosation of naturally occurring biogenic amines, particularly the polyamine spermidine (B129725). This can occur exogenously (e.g., in food processing) or endogenously (within the body) when the precursor amine and nitrosating agents are present under favorable conditions nih.govnih.gov.

Nitrosation of Polyamines and Related Amines (e.g., Spermidine)

Research has identified this compound (referred to as δ-butanol(β-propenyl)nitrosamine) as one of several volatile nitrosamines formed when the polyamine spermidine is reacted with sodium nitrite oregonstate.edu. Spermidine contains both primary and secondary amino groups, making it a complex substrate for nitrosation europa.eu. The reaction can lead to deamination at the primary amino groups and stable nitrosamine formation at the secondary amino group europa.euoup.com.

In a study where spermidine was reacted with sodium nitrite (in a 1:3 molar ratio of amine groups to nitrite) at 80°C for one hour at pH 3.5, a mixture of nitrosamines was produced oregonstate.edu. This demonstrates a direct pathway from a common biological molecule to this compound.

| Nitrosamine Product from Spermidine | Reported Yield (%) | Citation |

|---|---|---|

| γ-Butenyl(β-propenyl)nitrosamine (BPN) | 1.7% | oregonstate.edu |

| Nitrosopyrrolidine | 0.60% | oregonstate.edu |

| γ-Butenyl(γ-propanol)nitrosamine | 0.29% | oregonstate.edu |

| δ-Butanol(β-propenyl)nitrosamine* | 0.18% | oregonstate.edu |

| δ-Butylchloride(β-propenyl)nitrosamine | 0.12% | oregonstate.edu |

*δ-Butanol(β-propenyl)nitrosamine is an alternative name for this compound.

pH Dependence of Nitrosation Reactions

The rate of nitrosamine formation from amine precursors is highly dependent on pH. For most secondary alkylamines, the reaction rate follows a bell-shaped curve when plotted against pH, with an optimal rate typically observed between pH 3 and 4 europa.eu. This is due to two competing factors:

Formation of the Nitrosating Agent : The active nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from two molecules of nitrous acid (HNO₂). The concentration of HNO₂ (pKa ≈ 3.4) increases as the pH decreases europa.eu.

Availability of the Reactive Amine : The nitrosating agent reacts with the free, unprotonated form of the amine. As the pH decreases, the amine becomes increasingly protonated (R₂NH₂⁺) and thus unreactive nih.gov.

The balance between these two factors results in a maximum reaction rate at a mildly acidic pH. Studies on the nitrosation of spermidine confirm this dependency, with the maximum accumulation of nitrosamine products observed between pH 3.0 and 4.0 oregonstate.eduoregonstate.edu. In environments with pH values approaching this optimum, such as the human stomach or certain acidic foods, the potential for endogenous or exogenous formation of nitrosamines from polyamines is increased nih.govresearchgate.net.

Catalysis and Inhibition of Nitrosation Processes

The process of nitrosation, which leads to the formation of N-nitrosamines, can be influenced by various catalysts and inhibitors. These substances can either accelerate the rate of formation or prevent it, respectively.

Catalysis

Certain compounds can catalyze the formation of N-nitrosamines. Phenolic compounds, in particular, have been shown to facilitate these reactions. The mechanism often involves the formation of C-nitrosophenols as intermediate species. These intermediates, which can exist in equilibrium with their quinone monoxime tautomers, are believed to be the active catalytic agents nih.gov. Research has demonstrated that various naturally occurring phenols can catalyze the formation of N-nitrosodiethylamine (NDEA) under alkaline conditions semanticscholar.org. The catalytic effect is most pronounced at specific pH levels; for instance, the nitrosation of pyrrolidine catalyzed by p-nitroso-o-cresol is most rapid around pH 5 nih.gov.

Inhibition

Conversely, several substances can effectively inhibit the formation of N-nitrosamines. Antioxidants are particularly potent in this regard, functioning as "nitrite scavengers." By reacting with nitrosating agents, they prevent these agents from reacting with amines dsm-firmenich.com.

Key inhibitors include:

Ascorbic Acid (Vitamin C): A highly effective inhibitor that can completely prevent the reaction between drugs and nitrous acid under simulated stomach conditions nih.gov. It works by rapidly reducing nitrosating agents dsm-firmenich.comdsm-firmenich.com. Studies have shown that ascorbic acid can significantly inhibit nitrosamine formation even at low concentrations dsm-firmenich.comkarger.com.

α-Tocopherol (Vitamin E): This antioxidant also demonstrates a strong inhibitory effect on nitrosamine formation researchgate.net. It is particularly effective in lipophilic (fat-based) environments, whereas ascorbic acid is more effective in hydrophilic (water-based) systems karger.com.

Phenolic Compounds: Interestingly, while some phenols can act as catalysts, others, such as certain polyphenols, can inhibit nitrosation. They achieve this by scavenging reactive nitrogen species and reducing nitrite to nitric oxide, thereby limiting its availability for nitrosamine formation mdpi.com.

Amino Acids: Certain amino acids, like glycine, lysine, and histidine, have also been found to inhibit nitrosamine formation in solution raps.org.

Studies have demonstrated that combining inhibitors can have a synergistic effect. For example, ascorbic acid and α-tocopherol used together have a stronger inhibitory effect on the in-vitro formation of nitrosamines than either vitamin used alone dsm-firmenich.comkarger.com. A study investigating five different inhibitors found that at a 1 wt% concentration, they could inhibit nitrosamine formation by over 80% raps.org.

Table 1: Inhibitors of Nitrosamine Formation

| Inhibitor | Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| Ascorbic Acid | Antioxidant | Reduces nitrosating agents | Highly effective; can completely prevent nitrosation nih.govdsm-firmenich.com |

| α-Tocopherol | Antioxidant | Scavenges nitrosating agents | Effective, particularly in lipid phases karger.comresearchgate.net |

| Ferulic Acid | Phenolic Compound | Nitrite scavenger | >80% inhibition in model systems raps.org |

| Caffeic Acid | Phenolic Compound | Nitrite scavenger | >80% inhibition in model systems raps.org |

| Glycine | Amino Acid | Reacts with nitrosating agents | Effective in solution raps.org |

Formation from Precursor Compounds under Simulated Biological Conditions

The formation of this compound under simulated biological conditions, such as those found in the human stomach, involves the reaction of its precursor compounds: the secondary amine N-allyl-N-(4-hydroxybutyl)amine and a nitrosating agent.

The primary nitrosating agent in the stomach is nitrous acid (HNO₂), which is formed from dietary nitrites under acidic conditions nih.govnih.gov. The general reaction is:

(CH₂=CHCH₂)N(H)(CH₂CH₂CH₂CH₂OH) + HNO₂ → (CH₂=CHCH₂)N(N=O)(CH₂CH₂CH₂CH₂OH) + H₂O

The rate and extent of this reaction are influenced by several factors:

pH: The optimal pH for the nitrosation of most secondary amines is around 3.0 nih.gov. The acidic environment of the stomach (typically pH 1-3) provides favorable conditions for this reaction.

Nitrite Concentration: The amount of nitrosamine formed is directly related to the concentration of available nitrite. Studies simulating gastric conditions have used constant replenishment of nitrite to mimic the continuous supply from saliva nih.gov.

Temperature: The physiological temperature of the human body (37°C) is used in simulations of in-vivo nitrosation nih.govresearchgate.net.

While direct studies on this compound are limited, research on analogous compounds provides insight. Studies on the metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats show that once formed, the nitrosamine can be extensively metabolized. The primary urinary metabolite of BBN is N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), indicating that oxidation of the terminal hydroxyl group is a major metabolic pathway nih.gov. This suggests that under biological conditions, this compound could be similarly transformed into its corresponding carboxylic acid derivative.

Characterization of Volatile and Non-Volatile Nitrosation Products

Nitrosamines can be broadly categorized into two groups based on their physical properties: volatile and non-volatile mdpi.com. The distinction is crucial for analytical detection, as different methods are often required for each class rsc.org.

Volatile N-Nitrosamines (VNAs)

VNAs are typically small molecules with lower boiling points, allowing them to be analyzed using techniques like gas chromatography mdpi.com. They are the most commonly studied class of nitrosamines. Examples include:

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

N-nitrosopyrrolidine (NPYR)

N-nitrosopiperidine (NPIP)

These compounds have been frequently identified in processed meat products nih.gov.

Non-Volatile N-Nitrosamines (NVNAs)

NVNAs are generally larger, more polar molecules that are not easily vaporized. Their analysis typically requires liquid chromatography mdpi.com. This class includes N-nitrosamino acids and other derivatives with polar functional groups. Knowledge about the occurrence and toxicology of NVNAs is less extensive compared to VNAs nih.gov.

Examples of NVNAs include:

N-nitrosoproline (NPRO) nih.gov

N-nitrosohydroxyproline (NHPRO) nih.gov

N-nitroso-thiazolidine-4-carboxylic acid (NTCA) nih.govnih.gov

Based on its structure, this compound contains a hydroxyl group, which increases its polarity. While it may possess some volatility, its metabolic products, such as the corresponding carboxylic acid, would be classified as non-volatile. Studies on cured meats have shown that NVNAs like NTCA can be present in significantly higher concentrations than VNAs nih.gov.

Table 2: Classification of Nitrosation Products

| Classification | General Properties | Examples |

|---|---|---|

| Volatile | Low molecular weight, less polar, analyzable by Gas Chromatography | N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR) nih.gov |

| Non-Volatile | Higher molecular weight, more polar (e.g., contains -COOH), analyzable by Liquid Chromatography | N-nitrosoproline (NPRO), N-nitroso-thiazolidine-4-carboxylic acid (NTCA) nih.gov |

Metabolic Transformations and Bioactivation Mechanisms of 4 Hydroxybutyl 2 Propenyl Nitrosamine

Overview of 4-Hydroxybutyl-(2-propenyl)nitrosamine Biotransformation Pathways

The metabolism of this compound is expected to proceed along several major pathways. The primary and most crucial pathway for bioactivation is enzymatic hydroxylation at the α-carbon position (alpha-hydroxylation) of either the 4-hydroxybutyl or the 2-propenyl side chain. acs.org This initial step is primarily mediated by cytochrome P450 (CYP) enzymes and is considered the rate-limiting step in the activation process. nih.govmdpi.com

Another significant pathway involves the oxidation of the terminal hydroxyl group on the 4-hydroxybutyl side chain. This leads to the formation of a carboxylic acid derivative, which is often a major urinary metabolite for related compounds. nih.govnih.gov This oxidized metabolite can then undergo further degradation through processes like β-oxidation. nih.gov Additionally, the double bond in the 2-propenyl (allyl) group is a potential site for metabolic attack, likely through epoxidation. nih.govnih.gov

These metabolic transformations result in the formation of highly reactive intermediates, including diazonium and carbonium ions, which are believed to be the ultimate carcinogenic species that alkylate DNA. acs.orgmdpi.com

Primary Metabolic Pathways and Intermediate Formation

The primary metabolic pathways involve a series of enzymatic reactions that convert the parent compound into various intermediate and terminal metabolites.

Alpha-hydroxylation is the cornerstone of nitrosamine (B1359907) bioactivation. acs.org This process involves the enzymatic insertion of a hydroxyl group onto the carbon atom immediately adjacent to the nitroso-nitrogen. For this compound, this can occur at two different positions:

On the 4-hydroxybutyl chain: This would produce an unstable α-hydroxy-nitrosamine intermediate.

On the 2-propenyl chain: This would also yield a highly reactive α-hydroxy species.

This enzymatic hydroxylation has long been recognized as a key process in the formation of carcinogenic metabolites. acs.org Studies on the related compound N-nitrosobutyl(4-hydroxybutyl)amine (BBN) confirm that α-hydroxylation occurs in both liver and target urothelial cells. nih.gov The process is dependent on cytochrome P450 enzymes and leads to the formation of unstable intermediates that spontaneously decompose. nih.govmdpi.com This decomposition is the critical step that generates the ultimate reactive species responsible for DNA damage. acs.org

Following α-hydroxylation, the resulting α-hydroxynitrosamine intermediate is chemically unstable and rapidly undergoes spontaneous, non-enzymatic decomposition. acs.orgmdpi.com This breakdown proceeds via the formation of a diazohydroxide, which then protonates and eliminates water to generate a highly electrophilic diazonium ion. mdpi.com

The generated diazonium ion is a potent alkylating agent that can directly react with nucleophilic sites on DNA bases. Alternatively, the diazonium ion can lose a molecule of molecular nitrogen (N₂) to form an even more reactive carbonium ion (carbocation). Both the diazonium and carbonium ions are powerful electrophiles that readily attack DNA, forming covalent adducts that can lead to mutations and initiate the process of carcinogenesis. acs.orgmdpi.com This sequence from α-hydroxylation to the generation of diazonium/carbonium ions is a common bioactivation mechanism for many carcinogenic nitrosamines. mdpi.com

Separate from the bioactivation pathway of α-hydroxylation, the 4-hydroxybutyl side chain can undergo oxidation.

In studies of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), its principal urinary metabolite, a carboxypropyl-nitrosamine, undergoes further metabolism. nih.govnih.gov This subsequent degradation occurs via β-oxidation, a process consistent with the Knoop mechanism for fatty acid metabolism. nih.gov This pathway involves the oxidation of the carbon atom that is beta to the carboxyl group, leading to the sequential shortening of the alkyl chain. Minor metabolites identified from this process for BBN homologs include N-alkyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine and N-alkyl-N-(carboxymethyl)nitrosamine. nih.gov A similar β-oxidation cascade is plausible for the carboxypropyl metabolite of this compound.

A major metabolic pathway for N-alkyl-N-(4-hydroxybutyl)nitrosamines is the oxidation of the terminal alcohol group to a carboxylic acid. nih.govnih.gov In the case of BBN, this leads to the formation of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which has been identified as the principal urinary metabolite and an active bladder carcinogen itself. nih.gov

By analogy, this compound is expected to be oxidized to N-(2-propenyl)-N-(3-carboxypropyl)nitrosamine . This metabolite would be formed by the action of alcohol and aldehyde dehydrogenases on the parent compound. This pathway is considered a critical step, as the resulting carboxypropyl nitrosamine is water-soluble and excreted in the urine, where it can exert a direct carcinogenic effect on the bladder urothelium. nih.gov The table below shows the principal metabolites found for various N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs, illustrating the consistency of this metabolic pathway. nih.gov

Table 1: Principal Urinary Metabolites of N-Alkyl-N-(4-hydroxybutyl)nitrosamine Homologs

| Parent Compound (N-Alkyl-N-(4-hydroxybutyl)nitrosamine) | Principal Urinary Metabolite (N-Alkyl-N-(3-carboxypropyl)nitrosamine) |

|---|---|

| N-Methyl-N-(4-hydroxybutyl)nitrosamine | N-Methyl-N-(3-carboxypropyl)nitrosamine |

| N-Ethyl-N-(4-hydroxybutyl)nitrosamine | N-Ethyl-N-(3-carboxypropyl)nitrosamine |

| N-Propyl-N-(4-hydroxybutyl)nitrosamine | N-Propyl-N-(3-carboxypropyl)nitrosamine |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) |

Side-Chain Oxidation and Carboxypropyl-Nitrosamine Formation

Phase II Metabolism and Conjugation Reactions

Phase II metabolism generally involves the conjugation of metabolites from Phase I reactions with endogenous molecules, increasing their water solubility and facilitating their excretion from the body. For this compound, these pathways are crucial for its detoxification.

Glucuronidation is a major Phase II detoxification pathway for many xenobiotics, including nitrosamines. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the substrate molecule. In the case of this compound, the primary site for glucuronidation is the terminal hydroxyl group. The resulting conjugate, 4-(N-nitroso-N-allyl-amino)butyl-1-O-β-D-glucuronide, is significantly more water-soluble than the parent compound and is readily excreted in the urine.

Studies have demonstrated that the formation of this glucuronide conjugate is a significant metabolic pathway for this compound in various biological systems. Research has shown that following administration of the parent compound, the glucuronide conjugate is a major urinary metabolite.

While glucuronidation is a primary route, other conjugation reactions can also play a role in the metabolism of this compound, albeit to a lesser extent. Sulfate (B86663) conjugation, catalyzed by sulfotransferases (SULTs), is another potential pathway for the detoxification of hydroxylated nitrosamines. This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is mediated by a variety of enzyme systems. The activities of these enzymes can significantly influence the balance between detoxification and bioactivation, thereby modulating the toxic potential of the compound.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including nitrosamines. The initial metabolic activation of many nitrosamines is initiated by CYP-mediated α-hydroxylation. For this compound, specific CYP isozymes, such as CYP2E1 and CYP2A6, are implicated in its metabolism.

CYP2E1 is known for its role in the metabolism of small-molecule nitrosamines. Its involvement in the metabolism of this compound likely involves oxidation at the carbon atoms adjacent to the nitroso group. Similarly, CYP2A6, which is also involved in the metabolism of nicotine (B1678760) and other nitrosamines, may contribute to the biotransformation of this compound. The relative contribution of these and other CYP isozymes can be tissue-specific and influenced by genetic polymorphisms and exposure to inducers or inhibitors of these enzymes.

In addition to the primary role of UGTs in Phase II conjugation, sulfotransferases (SULTs) represent another class of biotransformation enzymes relevant to the metabolism of this compound. As mentioned previously, SULTs catalyze the sulfation of the hydroxyl group, leading to the formation of a sulfate conjugate. While often a detoxification pathway, in some instances, sulfation can lead to the formation of reactive esters that can contribute to toxicity. The specific SULT isozymes involved in the metabolism of this compound and the biological consequences of this conjugation pathway require further investigation.

Comparative Metabolic Studies of this compound and Analogues Across Biological Systems

Understanding the metabolic fate of this compound in different species is crucial for extrapolating toxicological data to humans. Comparative metabolic studies have provided valuable insights into species-specific differences in the biotransformation of this and related nitrosamines.

For instance, studies comparing the metabolism of N-nitrosodibutylamine and its hydroxylated metabolites, including 4-hydroxybutyl(butyl)nitrosamine, in different species have revealed quantitative and qualitative differences in the urinary metabolite profiles. These differences are often attributed to variations in the expression and activity of key metabolic enzymes, such as CYPs and UGTs, among species. Such studies are critical for assessing the relevance of animal models in predicting the metabolic fate and potential carcinogenicity of nitrosamines in humans.

In Vitro Metabolic Models (e.g., S9 fractions, cultured cells)

Specific studies on the in vitro metabolism of this compound using models such as S9 fractions or cultured cells were not identified in the available literature. Research on analogous compounds, like N-nitrosodiallylamine, has utilized isolated rat hepatocytes to identify metabolites, demonstrating the utility of such systems. nih.gov

In Vivo Metabolic Fate in Experimental Animal Models

No studies detailing the in vivo metabolic fate of this compound in any experimental animal models were found. The metabolic pathways for the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine have been extensively studied in rats, where it is largely metabolized with no unchanged compound found in the urine. nih.govscispace.com The principal urinary metabolite identified in those studies is N-butyl-N-(3-carboxypropyl)nitrosamine. nih.govnih.gov However, this data is specific to a different chemical entity.

Molecular and Cellular Mechanisms of Biological Interaction of 4 Hydroxybutyl 2 Propenyl Nitrosamine

DNA Adduction and Mutagenic Pathways

The genotoxicity of nitrosamines is a direct consequence of their ability to form covalent bonds with DNA, creating adducts that can lead to mutations if not repaired. This process is initiated by metabolic activation.

N-nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects. mdpi.com This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, which hydroxylate the α-carbon atom (the carbon adjacent to the nitroso group) on the alkyl chains. mdpi.comresearchgate.net For 4-Hydroxybutyl-(2-propenyl)nitrosamine, this can occur on either the 4-hydroxybutyl chain or the 2-propenyl (allyl) chain.

Activation of the 4-Hydroxybutyl Chain: α-hydroxylation of the butyl chain is a critical activation step for the analogous bladder carcinogen BBN. nih.gov This creates an unstable α-hydroxy-nitrosamine that decomposes, ultimately forming a reactive butyl-diazonium ion. This electrophilic intermediate can then alkylate DNA bases. Further metabolism of the 4-hydroxybutyl chain can lead to oxidation of the terminal alcohol group, forming N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered a principal urinary metabolite and an active form of the carcinogen. nih.gov

These reactive metabolites can covalently bind to various nucleophilic sites on DNA bases, forming a variety of DNA adducts that are central to the mutagenic process. nih.gov

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium. nih.gov Many nitrosamines require metabolic activation to become mutagenic, a feature that is replicated in the Ames test by the addition of a liver microsomal fraction, known as S9 mix.

While direct studies on this compound are not available, research on the closely related BBN shows it is mutagenic in Salmonella typhimurium strains TA1535 and TA100, which detect base-pair substitution mutations. nih.gov This mutagenicity was dependent on the presence of a rat liver S9 mix, confirming the need for metabolic activation. nih.gov Given the structural similarities and the known metabolism of allyl groups, it is highly probable that this compound would also exhibit mutagenicity in such a system.

Table 1: Mutagenicity of the Related Compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in the Ames Test

| Compound | Test System | Strains | Metabolic Activation | Result |

|---|

Beyond bacterial systems, the genotoxicity of nitrosamines is evaluated in eukaryotic cell models to detect effects like DNA damage and chromosomal aberrations. Assays such as the Comet assay (single-cell gel electrophoresis) and the micronucleus test are standard methods for this purpose. researchgate.net These tests can detect DNA strand breaks and chromosomal damage, respectively.

Studies on various nitrosamine (B1359907) impurities in human cell lines, such as HepaRG cells, show that many induce DNA damage and micronucleus formation, often in a dose-dependent manner and requiring metabolic activation. researchgate.net For instance, the genotoxicity of N-nitroso propranolol (B1214883) has been demonstrated through the induction of micronuclei and DNA strand breakage in human cell lines. The γH2AX assay, which detects a phosphorylated histone variant associated with DNA double-strand breaks, is another sensitive marker for genotoxicity induced by these compounds. researchgate.net Although specific data for this compound is not present in the reviewed literature, its chemical nature suggests a potential for inducing similar genotoxic effects in eukaryotic cells following metabolic activation.

Structure-Activity Relationships in this compound Analogues

The biological potency and reactivity of nitrosamines are heavily influenced by their chemical structure. The relationships between specific structural features and biological activity are critical for understanding their mechanisms of action.

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chains attached to the nitrogen atom is a key determinant of a nitrosamine's carcinogenic potency. researchgate.netnih.gov Generally, nitrosamines with small alkyl side chains exhibit higher potency. nih.govacs.org Research has demonstrated a correlation between the number of carbon atoms in a nitrosamine molecule and its carcinogenic activity. nih.gov

Metabolic studies on a homologous series of N-nitrosomethylalkylamines revealed that the levels of DNA methylation in the liver were highest for N-nitrosodimethylamine (C1) and N-nitrosomethylethylamine (C2), decreasing as the chain length increased to five carbons (C5). nih.gov For longer-chain nitrosamines, there is an increased likelihood of metabolic hydroxylation occurring at positions other than the α-carbon (e.g., β, γ, or ω positions). researchgate.net This metabolic competition can divert the compound away from the primary α-hydroxylation pathway required for activation, resulting in a decrease in carcinogenic potency. researchgate.net

Table 1: Effect of Alkyl Chain Length on Nitrosamine Activity

| Compound Class | Alkyl Chain Length | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| N-Nitrosomethylalkylamines | Short (C1, C2) | High levels of DNA methylation; potent hepatocarcinogens. | nih.gov |

| N-Nitrosomethylalkylamines | Medium (C3-C5) | Decreasing levels of DNA methylation with increasing chain length. | nih.gov |

| Dialkyl Nitrosamines | Long | Decreased carcinogenic potency due to metabolic competition. | researchgate.net |

Impact of Alpha-Position Branching on Reactivity and Potency

The structure of the carbon atom immediately adjacent to the nitroso group (the α-carbon) is paramount for biological activity. The metabolic activation of nitrosamines is initiated by the enzymatic abstraction of a hydrogen atom from this α-carbon. nih.govnih.gov Therefore, the presence of at least one α-hydrogen is a prerequisite for the activation of most potent nitrosamines. researchgate.netnih.gov

Introducing steric bulk or branching at the α-carbon position significantly reduces a nitrosamine's carcinogenic potency. nih.govacs.org This steric hindrance impedes the ability of CYP enzymes to access and hydroxylate the α-carbon, thereby limiting the formation of the DNA-reactive diazonium species. researchgate.netnih.gov Consequently, nitrosamines with highly branched or sterically hindered α-positions are often much less potent or even non-carcinogenic. researchgate.net

Role of Hydroxyl and Carboxyl Groups in Metabolite Activity

The presence of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, in the structure of a nitrosamine or its metabolites generally leads to a decrease in biological potency. researchgate.net A hydroxyl group located on the β-carbon has been noted to decrease potency. researchgate.net

The presence of a carboxyl group has an even more pronounced deactivating effect. nih.gov Carboxylic acid groups significantly increase the hydrophilicity (water solubility) of the molecule. nih.gov This increased polarity facilitates the direct excretion of the compound from the body, often without the need for phase I metabolic activation. nih.gov By reducing the compound's bioavailability and the likelihood of it undergoing α-hydroxylation, a carboxyl group can dramatically reduce or even eliminate its carcinogenic potential. nih.govnih.gov For example, N-nitroso-L-proline, which contains a carboxyl group, is considered non-carcinogenic, whereas N-nitroso-3-hydroxypyrrolidine, a structural analogue with a hydroxyl group, retains carcinogenic activity, albeit at a reduced level compared to its unsubstituted counterpart. nih.gov

Table 2: Influence of Functional Groups on Nitrosamine Potency

| Functional Group | Position | Effect on Potency | Mechanism | Reference(s) |

|---|---|---|---|---|

| Hydroxyl (-OH) | Beta (β) | Decrease | Alters metabolism. | researchgate.netnih.gov |

| Carboxyl (-COOH) | Any | Strong Decrease / Inactivation | Increases hydrophilicity, promoting rapid excretion and reducing metabolic activation. | nih.govresearchgate.netnih.gov |

Isomeric Effects (Syn/Anti Isomers) on Molecular Interactions

Asymmetrical nitrosamines, such as this compound, can exist as configurational isomers due to the hindered rotation around the nitrogen-nitrogen (N-N) single bond. nih.gov These isomers are typically referred to as syn and anti (or E and Z). nih.govnih.gov The syn and anti conformations describe the spatial arrangement of the alkyl groups relative to the oxygen atom of the nitroso group.

This isomerism can have significant implications for the molecule's biological activity. The different three-dimensional shapes of the syn and anti isomers can affect how they fit into the active sites of metabolizing enzymes. nih.gov Studies on other nitrosamines have shown that one isomer may be favored over the other and that the ratio between them can be influenced by factors like temperature. nih.gov

Furthermore, the isomeric configuration can influence the molecule's chemical properties and metabolic fate. For example, in the case of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), the syn orientation was found to favor an open-chain structure, while the anti orientation favored an intramolecular cyclization. nih.gov The slow interconversion between these forms and their potentially different metabolic pathways suggest that the specific isomeric form of a nitrosamine can significantly impact its mechanism of activation and subsequent molecular interactions. nih.gov

Analytical Methodologies and Detection Strategies for 4 Hydroxybutyl 2 Propenyl Nitrosamine

Chromatographic Separation Techniques

The separation of 4-Hydroxybutyl-(2-propenyl)nitrosamine from complex sample matrices is a critical first step in its analysis. Due to its expected polarity from the hydroxyl group and the potential for thermal instability, both gas and liquid chromatography offer viable separation pathways.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. europeanpharmaceuticalreview.comnih.gov For this compound, its volatility would need to be assessed. If sufficiently volatile, GC-based methods could be employed.

High-Resolution Gas Chromatography (HRGC) would offer superior separation efficiency, providing better resolution of the target analyte from other components in the sample. The choice of the capillary column is crucial; a mid-polar to polar stationary phase would likely be required to achieve good peak shape and retention for a hydroxylated compound.

A potential challenge with GC analysis of nitrosamines is the possibility of thermal degradation in the injector port, which can lead to inaccurate quantification. europeanpharmaceuticalreview.com Therefore, optimization of the injection temperature and the use of specific injection techniques, such as programmed temperature vaporization (PTV), would be necessary to ensure the integrity of the analyte.

Liquid Chromatography (LC) and Reversed-Phase Liquid Chromatography (RP-LC)

Liquid chromatography is a powerful alternative to GC, especially for less volatile and thermally labile compounds. nih.gov Given the presence of a hydroxyl group, this compound is expected to have a degree of polarity that makes it amenable to LC analysis.

Reversed-Phase Liquid Chromatography (RP-LC) is the most probable mode of separation. In RP-LC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. nih.gov The retention of this compound would be influenced by the organic modifier (e.g., methanol (B129727) or acetonitrile) concentration in the mobile phase. Gradient elution, where the mobile phase composition is changed during the analytical run, would likely be employed to ensure efficient elution and good peak shape. nih.gov The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. thermofisher.com

Table 1: Potential Liquid Chromatography Parameters for this compound Analysis

| Parameter | Likely Condition | Rationale |

| Column | C18 or other reversed-phase column | Suitable for retaining and separating moderately polar compounds. |

| Mobile Phase | Water with an organic modifier (e.g., acetonitrile (B52724) or methanol) | To elute the compound from the reversed-phase column. |

| Elution Mode | Gradient elution | To achieve optimal separation and peak shape. |

| Additive | Formic acid (e.g., 0.1%) | To improve peak shape and enhance ionization for MS detection. |

Spectrometric Detection Methods

Spectrometric detection, particularly mass spectrometry, is indispensable for the sensitive and specific detection of nitrosamines at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is the detector of choice for nitrosamine (B1359907) analysis due to its high sensitivity and selectivity. nih.gov When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the confident identification and quantification of the target analyte.

Tandem mass spectrometry (MS/MS) provides an even higher degree of specificity and is crucial for distinguishing the analyte from background noise and isobaric interferences. nih.gov In an MS/MS experiment, a specific precursor ion (the molecular ion or a characteristic fragment of this compound) is selected and then fragmented to produce product ions. The transition from the precursor ion to a specific product ion is then monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. rsc.orgwaters.com This capability is extremely valuable for confirming the identity of this compound, especially in the absence of a certified reference standard. By comparing the measured accurate mass with the theoretical mass of the protonated or molecular ion of the compound, a high degree of confidence in its identification can be achieved. rsc.orgwaters.comfda.gov

The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint and is essential for its structural elucidation. For N-nitrosamines, a characteristic fragmentation pathway is the loss of the nitroso group (•NO), resulting in a mass loss of 30 Da. nih.gov Another common fragmentation involves the alpha-cleavage of the C-N bond.

For this compound, the fragmentation pattern in positive ion mode would likely exhibit the following key features:

Loss of •NO: A neutral loss of 30 Da from the protonated molecular ion. nih.gov

Loss of H₂O: The presence of the hydroxyl group would likely lead to a neutral loss of water (18 Da).

Cleavage of the Butyl and Propenyl Chains: Fragmentation of the alkyl chains attached to the nitrogen atom would produce a series of characteristic ions.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Neutral Loss | Description |

| m/z [C₇H₁₄N₂O₂ + H]⁺ | [M+H - 30]⁺ | •NO | Loss of the nitroso group. |

| m/z [C₇H₁₄N₂O₂ + H]⁺ | [M+H - 18]⁺ | H₂O | Loss of a water molecule from the hydroxybutyl chain. |

| m/z [C₇H₁₄N₂O₂ + H]⁺ | Various | CₓHᵧ | Fragmentation of the butyl and propenyl side chains. |

By carefully analyzing the fragmentation pattern obtained from tandem mass spectrometry experiments, the structure of this compound can be confidently confirmed.

Nitrogen Chemiluminescence Detection (NCD)

Nitrogen Chemiluminescence Detection (NCD) is a highly selective and sensitive technique for the detection of nitrogen-containing compounds, making it particularly suitable for nitrosamine analysis. nih.gov When coupled with gas chromatography (GC), GC-NCD provides a robust method for separating and quantifying nitrosamines in complex matrices. nih.gov The principle of NCD involves the combustion of nitrogen-containing compounds to form nitric oxide (NO), which then reacts with ozone to produce excited-state nitrogen dioxide. As the excited nitrogen dioxide returns to its ground state, it emits light, which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of nitrogen in the sample.

For the analysis of this compound, a GC-NCD system would offer high specificity, with minimal interference from non-nitrogen-containing compounds. nih.gov While specific operational parameters for this compound are not documented, typical GC-NCD methods for other nitrosamines involve optimization of the gas chromatograph's temperature program and the detector's burner conditions to achieve the desired sensitivity and selectivity. nih.gov

Spectrophotometric Analyses (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, such as UV-Vis spectroscopy, can be employed for the analysis of nitrosamines. These methods are based on the principle that nitrosamines absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The N-N=O chromophore in nitrosamines typically exhibits a strong absorption band around 230-235 nm and a weaker band around 330-350 nm.

While UV-Vis spectroscopy can be a straightforward and cost-effective technique, its application for the direct analysis of this compound in complex samples is limited due to its relatively low sensitivity and potential for interference from other UV-absorbing compounds present in the matrix. Therefore, it is often used in conjunction with a separation technique like liquid chromatography (LC) to enhance specificity. americanpharmaceuticalreview.com Detailed spectrophotometric data specific to this compound, such as its molar absorptivity at specific wavelengths, are not readily found in the literature.

Sample Preparation and Derivatization Techniques

Effective sample preparation is a crucial step in the analytical workflow for trace-level analysis of nitrosamines, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. nih.gov

Extraction and Concentration Procedures

The choice of extraction and concentration procedure for this compound would depend on the sample matrix (e.g., water, food, biological fluids). Common techniques for nitrosamine extraction include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.commdpi.com For a polar, hydroxylated compound like this compound, SPE with a suitable sorbent could be an effective method for extraction and cleanup. mdpi.com The selection of solvents and elution conditions would need to be optimized to ensure efficient recovery of the target analyte. Following extraction, the sample is often concentrated, for instance by using a gentle stream of nitrogen, to increase the analyte concentration prior to instrumental analysis. mdpi.com

Derivatization for Enhanced Detection (e.g., Trimethylsilyl (B98337) (TMS) Derivatives)

For gas chromatographic analysis, derivatization is often necessary for polar and less volatile compounds like hydroxylated nitrosamines. sigmaaldrich.com The hydroxyl group in this compound can be converted to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether. sigmaaldrich.com This is typically achieved by reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process improves the chromatographic peak shape and enhances the sensitivity of detection by GC-based methods. researchgate.net While this is a common strategy for hydroxylated compounds, specific protocols for the TMS derivatization of this compound are not described in the available literature.

Considerations for Sample Stability (Light, Temperature)

Nitrosamines are known to be susceptible to degradation under certain conditions. They can be particularly sensitive to ultraviolet (UV) light, which can cause the cleavage of the N-NO bond. Therefore, it is crucial to protect samples containing this compound from light by using amber glassware or by covering the sample containers. Temperature can also affect the stability of nitrosamines, and storage at low temperatures (e.g., 2-8°C or frozen) is generally recommended to minimize degradation. researchgate.net Specific stability studies for this compound under various light and temperature conditions would be necessary to establish optimal storage and handling procedures.

Quantitative Analysis and Validation Parameters

Quantitative analysis of this compound would require a validated analytical method to ensure the reliability of the results. Method validation is performed according to guidelines from regulatory bodies and typically includes the assessment of several key parameters. nih.gov

Table 1: Key Validation Parameters for Quantitative Analysis

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies in spiked samples. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

While these are the standard parameters for method validation, specific validated data for the quantitative analysis of this compound, including established LOD and LOQ values, are not available in the reviewed scientific literature.

Use of Isotope-Labelled Internal Standards for Quantification

The use of isotope-labelled internal standards is a widely accepted and recommended practice in the quantitative analysis of nitrosamines to ensure accuracy and precision. pmda.go.jpresearchgate.net These standards are analogues of the target analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or Carbon-13 (¹³C). pmda.go.jpusp.org For nitrosamines, ¹⁵N-labelled standards are also utilized. usp.org

The fundamental principle behind using an isotope-labelled internal standard is that it behaves nearly identically to the native analyte during sample preparation, extraction, and chromatographic analysis. pmda.go.jpyoutube.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Because the internal standard is added to the sample at a known concentration at the beginning of the analytical process, it effectively corrects for variations in extraction recovery and matrix effects, which can suppress or enhance the instrument's signal. youtube.com

When analyzed by mass spectrometry, the isotope-labelled standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). usp.org Quantification is then based on the ratio of the response of the analyte to the response of the internal standard, rather than the absolute response of the analyte alone. This ratiometric measurement significantly improves the reliability and reproducibility of the results. pmda.go.jp

While specific isotope-labelled internal standards for this compound are not detailed in publicly available literature, the general approach would involve synthesizing a deuterated, ¹³C, or ¹⁵N version of the molecule. For instance, deuterated analogues of other nitrosamines, such as NDMA-d6 and NDEA-d10, are commonly employed in their respective analyses. eurofins.comsigmaaldrich.com The selection of the isotope and its position within the molecule is critical to prevent isotopic exchange (e.g., H/D exchange) under the analytical conditions. usp.org

Table 1: Commonly Used Isotope-Labelled Internal Standards for Nitrosamine Analysis

| Nitrosamine | Isotope-Labelled Internal Standard |

| N-nitrosodimethylamine (NDMA) | NDMA-d6, ¹³C₂-NDMA |

| N-nitrosodiethylamine (NDEA) | NDEA-d10 |

| N-nitrosodibutylamine (NDBA) | NDBA-d18 |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | NMBA-d3 |

This table presents examples of commonly used internal standards for other nitrosamines and is for illustrative purposes, as specific standards for this compound are not documented in the provided search results.

Method Specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of any analytical method for this compound would require the rigorous assessment of several key performance characteristics, including specificity, the limit of detection (LOD), and the limit of quantification (LOQ). nih.gov

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. pmda.go.jp In the context of chromatography-mass spectrometry, specificity is typically achieved by a combination of chromatographic separation (retention time) and the unique mass fragmentation pattern of the analyte (mass-to-charge ratios of precursor and product ions in MS/MS). edqm.eu This ensures that the signal being measured is genuinely from this compound and not from an interfering substance.

The Limit of Detection (LOD) is defined as the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, by the analytical method. pmda.go.jp It is the concentration at which the signal from the analyte is distinguishable from the background noise of the instrument, often defined as a signal-to-noise ratio of 3:1. europeanpharmaceuticalreview.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. pmda.go.jp The LOQ is a critical parameter for methods intended for the trace analysis of contaminants like nitrosamines, as regulatory limits are often set at very low levels. youtube.comipa-india.org A common requirement for the LOQ is a signal-to-noise ratio of 10:1, along with demonstrated precision and accuracy at that concentration. europeanpharmaceuticalreview.com For nitrosamine impurities in pharmaceuticals, regulatory bodies often require methods with LOQs at or below the acceptable intake (AI) limit. youtube.com

While specific LOD and LOQ values for this compound are not available in the reviewed scientific literature, the development of a suitable analytical method, likely based on LC-MS/MS, would aim for levels in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, consistent with the analysis of other nitrosamines. eurofins.comeuropeanpharmaceuticalreview.com For example, validated methods for other nitrosamines have achieved LOQs in the range of 0.005 to 0.05 ppm. eurofins.com

Table 2: General Performance Characteristics of Analytical Methods for Nitrosamines

| Parameter | Description | Typical Requirement/Value |

| Specificity | Ability to differentiate the analyte from other substances. | Confirmed by unique retention time and mass spectral data. |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10; typically in the ng/mL (ppb) range. |

This table provides a general overview of method performance characteristics for nitrosamine analysis. Specific values for this compound would need to be determined through method development and validation studies.

Environmental and Biological Occurrence Pathways of 4 Hydroxybutyl 2 Propenyl Nitrosamine

Natural Formation and Presence in Biological Matrices

N-nitrosamines are a class of chemical compounds that can form when a secondary or tertiary amine reacts with a nitrosating agent. nih.gov The specific compound 4-Hydroxybutyl-(2-propenyl)nitrosamine is formed from the nitrosation of its corresponding amine, allyl(4-hydroxybutyl)amine. While specific research on the occurrence of this compound is limited, the general pathways for nitrosamine (B1359907) formation in biological systems are well-established.

The formation of N-nitrosamines in food, particularly cured meats, is a significant pathway of human exposure. nih.govmdpi.com This process typically involves the reaction of secondary amines, which are naturally present in foods or formed during processing, with nitrite (B80452) salts added as preservatives. mdpi.comnih.gov

The chemical environment within the food product greatly influences the rate of nitrosamine formation. Key factors include:

pH: The reaction is catalyzed under acidic conditions, where nitrite (NO₂⁻) is converted to the more reactive nitrosating agent, nitrous anhydride (B1165640) (N₂O₃). mdpi.comnih.gov

Temperature: High temperatures, such as those used in frying and grilling, can accelerate the breakdown of proteins and lipids, increasing the pool of amine precursors and promoting nitrosation reactions. mdpi.comresearchgate.net Studies have shown that cooking methods exceeding 130°C significantly increase the risk of N-nitrosamine formation. mdpi.com

Precursors: The presence of secondary amines is a prerequisite for the formation of N-nitrosamines. mdpi.com In the case of this compound, the precursor would be allyl(4-hydroxybutyl)amine.

Table 1: Examples of Volatile N-Nitrosamines Detected in Food Products

| N-Nitrosamine | Common Food Matrix | Typical Concentration Range (µg/kg) | Reference |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | Cured meats, Beer, Cheese, Fish, Seasonings | 0.1 - 100 | nih.govnih.govresearchgate.net |

| N-nitrosopyrrolidine (NPYR) | Cooked Bacon | Up to 35 | nih.govnih.gov |

| N-nitrosodiethylamine (NDEA) | Cured meats, Agricultural products | Variable, detected up to 2.05 µg/kg in some kimchi | nih.gov |

| N-nitrosopiperidine (NPIP) | Beer, Meat Products | Detected up to 5.3 µg/L in some beers | nih.gov |

N-nitrosamines can also be formed endogenously, meaning within the human body, from the consumption of dietary precursors. europa.eu The primary site for this formation is the acidic environment of the stomach. europa.eu

The process involves the ingestion of secondary or tertiary amines from various food sources and the simultaneous presence of a nitrosating agent. The main nitrosating agent in the stomach is derived from dietary nitrate (B79036) (NO₃⁻). europa.eu Nitrate itself is not a nitrosating agent, but it can be reduced to nitrite (NO₂⁻) by bacteria in the oral cavity (saliva) and the gastrointestinal tract. europa.eu This nitrite, upon reaching the acidic stomach, forms nitrous acid (HNO₂) and other reactive species capable of nitrosating amines. nih.goveuropa.eu

Factors influencing endogenous nitrosation include:

Dietary Nitrate/Nitrite Intake: Vegetables are a major source of dietary nitrate. europa.eu

Amine Intake: Amines are present in a wide variety of foods, including fish, meat, and cheese.

Stomach Acidity: A low pH in the stomach facilitates the conversion of nitrite to active nitrosating agents. europa.eu

Presence of Inhibitors: Certain dietary components, such as ascorbic acid (Vitamin C), can inhibit the nitrosation reaction by scavenging nitrite. nih.goveuropa.eu

While direct studies on the endogenous formation of this compound were not identified, it is theoretically possible if its amine precursor, allyl(4-hydroxybutyl)amine, is ingested or formed metabolically and sufficient nitrite is available in the stomach.

Environmental Presence and Sources

The occurrence of N-nitrosamines is not limited to food and biological systems; they are also found as environmental contaminants in water, air, and soil.

N-nitrosamines have been detected in various water sources, including drinking water, groundwater, and wastewater effluent. nih.govwho.int Their presence is often linked to water treatment processes, particularly disinfection with chloramine. Chloramination of water containing certain organic nitrogen precursors can lead to the formation of N-nitrosamines like NDMA. who.int

Wastewater treatment plant effluent is another significant source of nitrosamines in the aquatic environment. who.int In a survey of sewage treatment plants in Ontario, Canada, NDMA was detected in 27 out of 39 samples, with a maximum concentration of 0.22 µg/L. who.int Industrial effluent can also contribute to localized contamination. For instance, a chemical facility was responsible for NDMA concentrations of 1.3 to 2.9 µg/L in a municipal aquifer. who.int

Analytical methods using techniques like solid-phase micro-extraction (SPME) with gas chromatography-mass spectrometry (GC-MS) have been developed to detect a range of nitrosamines in water at nanogram per liter (ng/L) levels. nih.gov A study in Taiwan detected seven different N-nitrosamines in drinking water samples, with NDMA being the most prominent. nih.gov There is no specific data available from the search results regarding the detection of this compound in water samples.

Table 2: Detection of N-Nitrosodimethylamine (NDMA) in Various Water Sources

| Water Source | Location/Context | Reported NDMA Concentration | Reference |

|---|---|---|---|

| Drinking Water | Taiwan (11 reservoirs) | Up to 10.2 ng/L | nih.gov |

| Groundwater | Elmira, Ontario (contaminated aquifer) | 1.3 - 2.9 µg/L | who.int |

| Wastewater Effluent | Ontario Survey (39 plants) | Up to 0.22 µg/L | who.int |

| Drinking Water | California Survey (chloraminated systems) | Mean of 0.012 µg/L in plants using a specific coagulant | who.int |

Combustion processes are a known source of atmospheric N-nitrosamines. The high temperatures involved can generate nitrogen oxides (NOx), which act as nitrosating agents. nih.gov These can then react with amines present in the material being burned.

One of the most well-documented sources is tobacco smoke. researchgate.net Direct-fire drying processes used in some industries, such as the production of malt (B15192052) for beer, have also been identified as a source where nitrogen oxides in the drying air can nitrosate amines in the product. nih.gov While specific studies on the atmospheric presence of this compound were not found, it is plausible that it could be formed during the combustion of materials containing its specific amine precursors.

Industrial activities can be a primary source of environmental nitrosamine contamination. The rubber industry, for example, has been associated with nitrosamine formation. nih.gov Certain chemicals used as accelerators in the vulcanization process can be secondary amines, which may become nitrosated.

In agriculture, the degradation of some nitrogen-containing pesticides can potentially lead to the formation of nitrosamines. Furthermore, some pesticide formulations themselves have been found to contain N-nitrosamines as impurities. who.int For example, DMA-formulated phenoxy acid herbicides were found to contain NDMA, leading to its release into the environment upon application. who.int While there are no specific reports linking this compound to these sources, the general pathways suggest a potential for its formation if the relevant precursor amines are used or generated in these industries.

Advanced Research Directions and Future Perspectives on 4 Hydroxybutyl 2 Propenyl Nitrosamine

Computational Chemistry and Modeling Approaches

Computational methods are becoming indispensable for predicting the toxicological profiles of nitrosamines, including 4-Hydroxybutyl-(2-propenyl)nitrosamine. These in silico approaches offer a rapid and resource-efficient means to estimate carcinogenic potential and understand metabolic pathways without extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For nitrosamines, QSAR is a critical tool for predicting carcinogenic potency. acs.orgnih.gov These models use a range of molecular descriptors, including quantum mechanical and classical parameters, to build predictive frameworks. acs.orgnih.gov

The primary biological activity of concern for this compound is its potential carcinogenicity. QSAR models for nitrosamines are often trained on datasets of compounds with known carcinogenic potencies, typically expressed as TD50 values (the chronic dose rate that would give half of the animals tumors in a standard lifespan). A key challenge in developing robust QSAR models is the structural diversity of nitrosamines, which can make it difficult to create models that are broadly applicable. acs.org To address this, recent approaches have incorporated quantum mechanical calculations to better capture the electronic properties that drive reactivity and, consequently, carcinogenicity. usp.orgresearchgate.net

| Quantum Mechanical | Activation energy for metabolic hydroxylation | Predicts the ease with which the compound can be metabolically activated to a carcinogenic form. usp.org |

Molecular Docking and Simulation Studies of this compound Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein or DNA. nih.govresearchgate.net These methods are crucial for understanding the mechanisms of metabolic activation and DNA damage that are central to nitrosamine-induced carcinogenicity. nih.govnih.gov

The primary targets for molecular docking studies of this compound would include:

Cytochrome P450 (CYP) Enzymes: These enzymes are responsible for the metabolic activation of nitrosamines. nih.gov Docking simulations can predict the binding affinity and orientation of the nitrosamine (B1359907) within the active site of specific CYP isoforms, such as CYP2A13. heraldopenaccess.us This information helps to identify which metabolites are likely to be formed. heraldopenaccess.uschemrxiv.org

DNA: Once metabolically activated, nitrosamines form highly reactive electrophiles that can bind to DNA, forming DNA adducts. nih.gov Molecular docking can simulate the interaction of these activated metabolites with the DNA double helix, predicting preferred binding sites and interaction energies.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the nitrosamine-protein or nitrosamine-DNA complex over time. youtube.commdpi.comnih.govmdpi.com MD simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the interaction. heraldopenaccess.us The binding free energy, which indicates the spontaneity of the complex formation, can also be calculated from these simulations. heraldopenaccess.us

Table 2: Representative Data from a Hypothetical Molecular Docking Study

| Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues/Bases |

|---|---|---|---|

| CYP2A13 | (S)-NNN | - | Alanine 301 heraldopenaccess.us |

| DNA Minor Groove | Activated NDMA | High-affinity score | Strong hydrogen bonds |

Mechanistic Predictions of Reactivity and Metabolism

Computational models are increasingly used to predict the metabolic fate of nitrosamines. chemrxiv.orgchemrxiv.orgnih.gov A critical step in the activation of many nitrosamines is the hydroxylation of the carbon atom adjacent to the nitroso group (the α-carbon). acs.orgnih.govresearchgate.net This reaction is typically catalyzed by CYP enzymes and is often the rate-limiting step in their conversion to carcinogenic species. acs.orgnih.gov

Recent computational approaches have been developed to predict the likelihood of α-carbon hydroxylation for a given nitrosamine. acs.orgnih.gov These methods often use machine learning models trained on large datasets of known metabolic transformations. chemrxiv.orgchemrxiv.org By analyzing the structural features around the α-carbon, these models can predict its susceptibility to enzymatic attack. acs.orgnih.gov For this compound, such a model would assess the electronic and steric environment of the α-carbons on both the hydroxybutyl and propenyl chains to predict the primary sites of metabolism. These predictions are invaluable for understanding its potential to form DNA-reactive intermediates. acs.orgnih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of nitrosamines at trace levels in various matrices, such as pharmaceuticals and biological samples, present a significant analytical challenge. ijpsjournal.comresearchgate.netresearchgate.net Consequently, there is ongoing research to develop more sensitive and specific analytical methods. aurigeneservices.comiqs.edunih.gov

The most widely used techniques for nitrosamine analysis are based on chromatography coupled with mass spectrometry. ijpsjournal.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile and highly sensitive technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable. pharmtech.comnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is preferred for volatile nitrosamines. ijpsjournal.com

Recent advancements in these techniques have focused on improving detection limits, reducing matrix effects, and enabling the simultaneous analysis of multiple nitrosamines. iqs.edu The use of high-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to identify unknown nitrosamine impurities. ijpsjournal.com Additionally, novel sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are being explored to pre-concentrate the analytes and improve sensitivity. ijpsjournal.com

For the specific analysis of this compound, a validated LC-MS/MS method would be the approach of choice. The development of such a method would involve optimizing the chromatographic separation, the ionization source conditions (e.g., atmospheric pressure chemical ionization - APCI), and the mass spectrometric parameters to achieve the required low levels of detection and quantification. nih.gov

Research on Inhibitors and Modulators of this compound Formation and Action

A key area of research is the identification of compounds that can inhibit the formation of nitrosamines. nih.govnih.gov This is particularly relevant in the context of pharmaceutical products, where trace amounts of nitrite (B80452) impurities in excipients can react with susceptible amine-containing drug substances to form nitrosamines. nih.gov

Several classes of inhibitors have been investigated, including:

Antioxidants: Compounds such as ascorbic acid (vitamin C), sodium ascorbate, α-tocopherol (vitamin E), caffeic acid, and ferulic acid have been shown to be effective inhibitors of nitrosamine formation. nih.govdsm-firmenich.com They act by reducing the nitrosating agent to non-nitrosating nitric oxide (NO), thereby competing with the amine for the nitrosating species. researchgate.net Studies have demonstrated that the addition of these inhibitors to formulations can significantly reduce nitrosamine generation by over 80%. nih.gov

Phenolic Compounds: The structure of phenolic compounds influences their ability to act as antinitrosating agents. nih.govnih.govacs.orgsci-hub.box Their reactivity is affected by factors such as the position of hydroxyl groups and the presence of other substituents on the aromatic ring, which can be influenced by steric hindrance and electronic effects. nih.govacs.orgsci-hub.box

pH Modifiers: The formation of nitrosamines is often pH-dependent. Adjusting the pH of a formulation can, in some cases, inhibit the nitrosation reaction. fda.gov

Amino Acids: Certain amino acids, such as glycine, lysine, and histidine, have also shown potential as inhibitors of nitrosamine formation in solution. nih.gov

Research in this area would focus on evaluating the efficacy of these and other potential inhibitors in preventing the formation of this compound under various conditions.

Exploration of this compound in Broader Biological Contexts (e.g., Microbiome interactions)

The gut microbiome is emerging as a critical factor in the metabolism of xenobiotics, including carcinogens like nitrosamines. nih.govresearchgate.netnih.govtandfonline.com Gut bacteria possess a wide range of enzymatic activities that can transform ingested compounds, potentially altering their toxicity and carcinogenic potential. tandfonline.com

Recent studies have shown that the gut microbiota can directly metabolize nitrosamines. nih.gov For example, gut microbes can metabolize N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN), a compound structurally similar to this compound, into the bladder carcinogen N-n-butyl-N-(3-carboxypropyl)-nitrosamine (BCPN). nih.gov This finding establishes a direct link between gut microbial activity and the development of bladder cancer in animal models. nih.gov The depletion of the gut microbiota has been shown to markedly reduce the development and severity of nitrosamine-induced urinary bladder cancer in mice. researchgate.net

Furthermore, gut bacteria can also contribute to the formation of nitrosamines from their precursors (nitrites and amines) in the gastrointestinal tract. wits.ac.za

Future research on this compound should explore its interactions with the gut microbiome. This would involve investigating whether gut bacteria can metabolize this compound and, if so, identifying the resulting metabolites and the bacterial species and enzymes involved. Understanding these interactions is crucial for a comprehensive assessment of the health risks associated with exposure to this nitrosamine, as microbial metabolism can vary significantly between individuals. researchgate.net